molecular formula C22H18O6 B1250525 11-hydroxy-2-(3-hydroxybutan-2-yl)-5-methylnaphtho[2,3-h]chromene-4,7,12-trione

11-hydroxy-2-(3-hydroxybutan-2-yl)-5-methylnaphtho[2,3-h]chromene-4,7,12-trione

Cat. No.: B1250525
M. Wt: 378.4 g/mol
InChI Key: ONHCPBOKJBCMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-hydroxy-2-(3-hydroxybutan-2-yl)-5-methylnaphtho[2,3-h]chromene-4,7,12-trione is a natural product found in the bacterium Streptomyces cyaneus. It is an anthraquinone derivative with the chemical formula C22H18O6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-hydroxy-2-(3-hydroxybutan-2-yl)-5-methylnaphtho[2,3-h]chromene-4,7,12-trione typically involves the extraction from Streptomyces cyaneus cultures. The process includes fermentation, followed by extraction and purification steps. Specific synthetic routes and reaction conditions for laboratory synthesis are not widely documented, but the industrial production methods often involve optimizing the fermentation conditions to maximize yield.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Streptomyces cyaneus. The fermentation broth is then subjected to solvent extraction, followed by chromatographic purification to isolate the compound. The conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

11-hydroxy-2-(3-hydroxybutan-2-yl)-5-methylnaphtho[2,3-h]chromene-4,7,12-trione undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This involves the gain of electrons or hydrogen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often retain the core anthraquinone structure but exhibit different chemical and physical properties .

Scientific Research Applications

11-hydroxy-2-(3-hydroxybutan-2-yl)-5-methylnaphtho[2,3-h]chromene-4,7,12-trione has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 11-hydroxy-2-(3-hydroxybutan-2-yl)-5-methylnaphtho[2,3-h]chromene-4,7,12-trione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with DNA and proteins, causing cellular damage and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 11-hydroxy-2-(3-hydroxybutan-2-yl)-5-methylnaphtho[2,3-h]chromene-4,7,12-trione include other anthraquinone derivatives such as:

  • Emodin
  • Rhein
  • Aloe-emodin

Comparison

Compared to these similar compounds, this compound is unique due to its specific substituents and the presence of a hydroxyl group at a particular position on the anthraquinone core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H18O6

Molecular Weight

378.4 g/mol

IUPAC Name

11-hydroxy-2-(3-hydroxybutan-2-yl)-5-methylnaphtho[2,3-h]chromene-4,7,12-trione

InChI

InChI=1S/C22H18O6/c1-9-7-13-19(21(27)18-12(20(13)26)5-4-6-14(18)24)22-17(9)15(25)8-16(28-22)10(2)11(3)23/h4-8,10-11,23-24H,1-3H3

InChI Key

ONHCPBOKJBCMAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C1C(=O)C=C(O3)C(C)C(C)O)C(=O)C4=C(C2=O)C=CC=C4O

Synonyms

11-hydroxy-5-methyl-2-(2-hydroxy-1-methylpropyl)-4H-anthraceno(1,2-b)pyran-4,7,12-trione
AH 1763 IIa
AH-1763 IIa

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-hydroxy-2-(3-hydroxybutan-2-yl)-5-methylnaphtho[2,3-h]chromene-4,7,12-trione
Reactant of Route 2
11-hydroxy-2-(3-hydroxybutan-2-yl)-5-methylnaphtho[2,3-h]chromene-4,7,12-trione
Reactant of Route 3
11-hydroxy-2-(3-hydroxybutan-2-yl)-5-methylnaphtho[2,3-h]chromene-4,7,12-trione
Reactant of Route 4
11-hydroxy-2-(3-hydroxybutan-2-yl)-5-methylnaphtho[2,3-h]chromene-4,7,12-trione
Reactant of Route 5
11-hydroxy-2-(3-hydroxybutan-2-yl)-5-methylnaphtho[2,3-h]chromene-4,7,12-trione
Reactant of Route 6
11-hydroxy-2-(3-hydroxybutan-2-yl)-5-methylnaphtho[2,3-h]chromene-4,7,12-trione

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